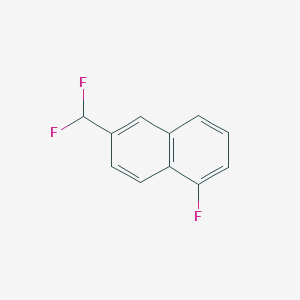

2-(Difluoromethyl)-5-fluoronaphthalene

説明

製造方法

合成経路と反応条件

一般的な方法の1つは、ClCF2Hやジフルオロカルベン試薬などのジフルオロメチル化剤を用いたナフタレン誘導体のジフルオロメチル化です. 反応条件は、多くの場合、目的の生成物の形成を促進するために、パラジウムや銅などの金属触媒を使用します.

工業的製造方法

2-(ジフルオロメチル)-5-フルオロナフタレンの工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模なジフルオロメチル化プロセスが含まれる場合があります。 連続フロー反応器や高度な精製技術を使用することで、製造プロセスの効率を高めることができます.

特性

分子式 |

C11H7F3 |

|---|---|

分子量 |

196.17 g/mol |

IUPAC名 |

6-(difluoromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H |

InChIキー |

YBRMQFFTXLJYRC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-fluoronaphthalene may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

科学研究における用途

2-(ジフルオロメチル)-5-フルオロナフタレンは、科学研究で幅広く使用されており、その用途には次のようなものがあります。

科学的研究の応用

Chemistry

- Building Block for Synthesis : 2-(Difluoromethyl)-5-fluoronaphthalene serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique substituents enhance the stability and reactivity of synthesized materials.

- Reactions : The compound can undergo various reactions, including:

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The aromatic ring can be oxidized to produce naphthoquinones or reduced to yield methyl-substituted derivatives.

Biology

- Pharmaceutical Development : The compound's fluorinated nature makes it an attractive candidate for drug discovery. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for pharmaceutical applications.

- Biological Activity : Studies have shown that 2-(Difluoromethyl)-5-fluoronaphthalene can interact with enzymes and receptors, potentially serving as an enzyme inhibitor or receptor modulator. These interactions are primarily influenced by hydrogen bonding and hydrophobic effects arising from the difluoromethyl group .

Medicine

- Drug Discovery : Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its unique electronic properties may enhance binding affinities towards biological targets, making it a candidate for developing new therapeutic agents.

- Case Study Example : In one study, fluorinated compounds similar to 2-(Difluoromethyl)-5-fluoronaphthalene were evaluated for their ability to inhibit glycolytic enzymes, demonstrating significant biological activity against cancer cell lines .

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and reactivity. Its applications extend to materials science, where it is used in creating advanced materials and coatings.

- Material Science : The unique properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their exceptional optical characteristics .

Data Table of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enhanced stability and reactivity |

| Biology | Drug discovery | Improved metabolic stability |

| Medicine | Pharmaceutical intermediate | Potential enzyme inhibitor |

| Industry | Specialty chemicals production | Unique electronic properties |

作用機序

2-(ジフルオロメチル)-5-フルオロナフタレンの作用機序には、さまざまな経路による分子標的との相互作用が含まれます。 フッ素原子の存在により、化合物の特定の酵素や受容体への結合親和性が高まり、その活性が調節されます . ジフルオロメチル基も水素結合やその他の非共有結合相互作用に参加することができ、化合物の生物活性をさらに影響を与えます .

類似化合物との比較

類似化合物

2-(トリフルオロメチル)-5-フルオロナフタレン: 2-(ジフルオロメチル)-5-フルオロナフタレンと同様に、この化合物はジフルオロメチル基の代わりにトリフルオロメチル基を含んでおり、化学反応性や生物学的特性に影響を与える可能性があります.

2-(ジフルオロメチル)-6-フルオロナフタレン: この化合物は、同じ官能基を持っていますが、ナフタレン環上の異なる位置にあり、化学的挙動や用途に違いが生じます.

ユニークさ

2-(ジフルオロメチル)-5-フルオロナフタレンは、ナフタレン環上のジフルオロメチル基とフルオロ基の特定の位置により、ユニークです。 この配置により、独特の電子効果と立体効果が与えられ、化合物の反応性と他の分子との相互作用に影響を与えます .

生物活性

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-(Difluoromethyl)-5-fluoronaphthalene consists of a naphthalene ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of 2-(Difluoromethyl)-5-fluoronaphthalene typically involves the introduction of difluoromethyl groups into the naphthalene structure through electrophilic aromatic substitution or other synthetic methodologies. The specific conditions for synthesis can significantly affect the yield and purity of the final product.

Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties. The mechanisms often involve interaction with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions.

Anticancer Activity

One notable area of research is the anticancer potential of 2-(Difluoromethyl)-5-fluoronaphthalene. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with DNA replication or by inducing apoptosis in cancer cells. For instance, compounds similar to 2-(Difluoromethyl)-5-fluoronaphthalene have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated naphthalene derivatives on human cancer cell lines. The results indicated that 2-(Difluoromethyl)-5-fluoronaphthalene exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of 2-(Difluoromethyl)-5-fluoronaphthalene on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition could be linked to its structural features that allow it to fit into the active sites of these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。